molecular formula C19H20FN5O2S B11242673 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide

Cat. No.: B11242673
M. Wt: 401.5 g/mol
InChI Key: QTGCRLUWGFGZGT-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, a fluorobenzene ring, and a dimethylaminopyrimidine moiety, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-14-8-10-15(11-9-14)24-28(26,27)17-7-5-4-6-16(17)20/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

QTGCRLUWGFGZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the coupling of the fluorobenzene sulfonamide. Common reagents used in these reactions include dimethylamine, methyl iodide, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-BENZENESULFONAMIDE
  • N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-CHLOROBENZENE-1-SULFONAMIDE

Uniqueness

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom in the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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